molecular formula C10H9ClO4 B8601246 6-Chloro-7-hydroxychroman-4-carboxylic acid

6-Chloro-7-hydroxychroman-4-carboxylic acid

Cat. No. B8601246
M. Wt: 228.63 g/mol
InChI Key: ZBWHVZZJKGPNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-hydroxychroman-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9ClO4 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-7-hydroxychroman-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-hydroxychroman-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-7-hydroxychroman-4-carboxylic acid

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

6-chloro-7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C10H9ClO4/c11-7-3-6-5(10(13)14)1-2-15-9(6)4-8(7)12/h3-5,12H,1-2H2,(H,13,14)

InChI Key

ZBWHVZZJKGPNDS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1C(=O)O)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 20-liter 4-neck round-bottom flask was charged with glacial acetic acid (2.04 L), 6-chloro-4,7-bis(trimethylsilyloxy)chroman-4-carbonitrile (2.2 kg, 5.94 mol), and tin(II) chloride dihydrate (3.35 kg, 14.85 mol) and the resulting mixture was stirred at ambient temperature. Concentrated hydrochloric acid (5.0 L, 60 mol) was added, and the resulting mixture was stirred and heated to 80-85° C. for 12 hours. The reaction mixture was cooled to ambient temperature and water (3.6 L) was added, and stirring was continued at ambient temperature for 15 minutes. Isopropyl acetate (11.5 L) and water (5.8 L) were added, and stirring was continued at ambient temperature for 15 minutes. The layers were separated, and the aqueous layer was extracted with isopropyl acetate (2×2 L). The organic layers were combined and washed with brine (3×6 L), then dried over sodium sulfate and concentrated under reduced pressure at a temperature below 50° C. to afford crude 6-chloro-7-hydroxychroman-4-carboxylic acid as a brown semi-solid (1.70 kg, 125% yield).
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
11.5 L
Type
reactant
Reaction Step Two
Name
Quantity
5.8 L
Type
solvent
Reaction Step Two
Name
Quantity
3.6 L
Type
solvent
Reaction Step Three
Name
6-chloro-4,7-bis(trimethylsilyloxy)chroman-4-carbonitrile
Quantity
2.2 kg
Type
reactant
Reaction Step Four
Quantity
3.35 kg
Type
reactant
Reaction Step Four
Quantity
2.04 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-7-hydroxy-4-(trimethylsilyloxy)chroman-4-carbonitrile (129 g, 433 mmol) and SnCl2 dihydrate (293 g, 1299 mmol) in concentrated HCl (435 mL) and glacial acetic acid (435 mL) was heated to 125° C. and stirred for 12 hours. The reaction was taken up in ethyl acetate (500 mL) and washed with water, dried over magnesium sulfate, filtered and concentrated to provide the desired product (99 g, 100%).
Name
6-chloro-7-hydroxy-4-(trimethylsilyloxy)chroman-4-carbonitrile
Quantity
129 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
293 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
reactant
Reaction Step One
Name
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.